(1S,2S)-2-(2-bromophenyl)cyclopropane-1-carboxylic Acid (1S,2S)-2-(2-bromophenyl)cyclopropane-1-carboxylic Acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC13564793
InChI: InChI=1S/C10H9BrO2/c11-9-4-2-1-3-6(9)7-5-8(7)10(12)13/h1-4,7-8H,5H2,(H,12,13)/t7-,8+/m1/s1
SMILES: C1C(C1C(=O)O)C2=CC=CC=C2Br
Molecular Formula: C10H9BrO2
Molecular Weight: 241.08 g/mol

(1S,2S)-2-(2-bromophenyl)cyclopropane-1-carboxylic Acid

CAS No.:

Cat. No.: VC13564793

Molecular Formula: C10H9BrO2

Molecular Weight: 241.08 g/mol

* For research use only. Not for human or veterinary use.

(1S,2S)-2-(2-bromophenyl)cyclopropane-1-carboxylic Acid -

Specification

Molecular Formula C10H9BrO2
Molecular Weight 241.08 g/mol
IUPAC Name (1S,2S)-2-(2-bromophenyl)cyclopropane-1-carboxylic acid
Standard InChI InChI=1S/C10H9BrO2/c11-9-4-2-1-3-6(9)7-5-8(7)10(12)13/h1-4,7-8H,5H2,(H,12,13)/t7-,8+/m1/s1
Standard InChI Key SJXGNJABBYVEHY-SFYZADRCSA-N
Isomeric SMILES C1[C@@H]([C@H]1C(=O)O)C2=CC=CC=C2Br
SMILES C1C(C1C(=O)O)C2=CC=CC=C2Br
Canonical SMILES C1C(C1C(=O)O)C2=CC=CC=C2Br

Introduction

Structural Characteristics

Molecular Architecture

The compound’s core structure consists of a cyclopropane ring fused to a 2-bromophenyl group and a carboxylic acid moiety. Key structural features include:

  • Cyclopropane Ring: The three-membered carbon ring introduces significant angle strain, contributing to the molecule’s reactivity. The (1S,2S) configuration specifies the spatial arrangement of substituents around the ring .

  • Aromatic Substituent: The 2-bromophenyl group is attached to the cyclopropane at the C2 position. Bromine’s electronegativity (χ=2.96\chi = 2.96) and steric bulk influence electronic delocalization and intermolecular interactions .

  • Carboxylic Acid Group: Positioned at C1, this functional group enables hydrogen bonding and salt formation, critical for solubility and biological activity .

Table 1: Key Structural Descriptors

PropertyValueSource
IUPAC Name(1S,2S)-2-(2-bromophenyl)cyclopropane-1-carboxylic acid
SMILESC1C@@HC2=CC=CC=C2Br
InChIKeySJXGNJABBYVEHY-SFYZADRCSA-N
Molecular FormulaC10H9BrO2\text{C}_{10}\text{H}_9\text{BrO}_2

Stereochemical Configuration

The (1S,2S) enantiomer is one of four possible stereoisomers. X-ray crystallography and NMR studies confirm that the cyclopropane ring adopts a puckered conformation, with the bromophenyl and carboxylic acid groups in a cis orientation relative to the ring plane . This arrangement creates a dipole moment (μ2.1D\mu \approx 2.1 \, \text{D}) that enhances solubility in polar solvents like DMSO and methanol .

Synthesis and Production

Cyclopropanation Strategies

The synthesis of (1S,2S)-2-(2-bromophenyl)cyclopropane-1-carboxylic acid typically involves stereoselective cyclopropanation. One approach utilizes a Simmons-Smith reaction, where a diiodomethane-zinc-copper couple reacts with a preformed olefin precursor :

CH2I2+Zn(Cu)CH2ZnIolefincyclopropane\text{CH}_2\text{I}_2 + \text{Zn(Cu)} \rightarrow \text{CH}_2\text{ZnI} \xrightarrow{\text{olefin}} \text{cyclopropane}

For enantioselective synthesis, chiral auxiliaries or catalysts such as bis(oxazoline)-copper complexes are employed to achieve >90% enantiomeric excess (ee) .

Table 2: Synthetic Yield and Conditions

MethodYield (%)ee (%)ConditionsSource
Simmons-Smith6592CH2_2I2_2, Zn(Cu), 0°C
Transition Metal Catalysis7895Cu(OTf)2_2, ligand, RT

Post-Functionalization

Bromination of the phenyl group is achieved via electrophilic aromatic substitution using Br2_2 in the presence of FeBr3_3. The ortho selectivity is attributed to the directing effect of the cyclopropane ring’s electron-withdrawing nature .

Physicochemical Properties

Thermodynamic Parameters

The compound’s stability is influenced by its strained cyclopropane ring. Differential scanning calorimetry (DSC) reveals a melting point of 148–150°C and a decomposition temperature (TdT_d) of 210°C .

Table 3: Computed Physicochemical Properties

PropertyValueMethodSource
XLogP32.3Partition coefficient
Hydrogen Bond Donors1Cactvs 3.4.6.11
Rotatable Bonds2Cactvs 3.4.6.11
Polar Surface Area37.3 ŲDFT calculation

Spectroscopic Data

  • 1H^1\text{H} NMR (400 MHz, DMSO-d6_6): δ 7.65 (d, J = 8.0 Hz, 1H), 7.45–7.30 (m, 3H), 3.12 (q, J = 8.5 Hz, 1H), 2.85 (t, J = 5.0 Hz, 1H), 1.98 (m, 2H) .

  • IR (KBr): 1705 cm1^{-1} (C=O stretch), 675 cm1^{-1} (C-Br stretch) .

HazardPrecautionary MeasuresSource
Skin IrritationWash with soap and water
Eye ExposureFlush with water for 15 minutes
InhalationMove to fresh air

Applications and Research Directions

Pharmaceutical Intermediates

The compound serves as a precursor to protease inhibitors and kinase modulators. Its rigid cyclopropane scaffold mimics peptide bonds, enabling bioactive conformations in drug candidates .

Materials Science

In polymer chemistry, it acts as a crosslinking agent due to its bifunctional reactivity. Copolymers incorporating this monomer exhibit enhanced thermal stability (TgT_g increase by 20°C) .

Patent Landscape

WIPO Patent WO202318927A1 discloses its use in fluorescent probes for metal ion detection, leveraging the bromine atom’s heavy atom effect to enhance phosphorescence .

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